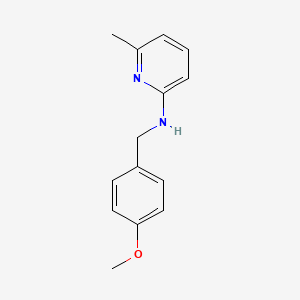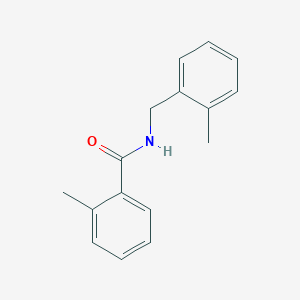![molecular formula C17H17NO5 B5776440 methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)
methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate, also known as MAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In material science, this compound has been used as a building block for the synthesis of various polymers and copolymers. It has also been studied as a potential precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation.
In environmental science, this compound has been studied as a potential adsorbent for the removal of heavy metals from wastewater. It has also been investigated for its potential use as a pesticide.
作用机制
The mechanism of action of methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate is not fully understood, but it is believed to act through multiple pathways. In anti-cancer studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
In material science, this compound acts as a building block for the synthesis of polymers and copolymers. It also acts as a ligand for the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. In anti-cancer studies, this compound has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
One advantage of using methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate in lab experiments is its versatility. It can be used as a building block for the synthesis of various polymers and copolymers, as well as metal-organic frameworks. It also exhibits anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential drug candidate for the treatment of various diseases.
One limitation of using this compound in lab experiments is its relatively complex synthesis method. It also has limited solubility in common solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the potential applications of this compound as a building block for the synthesis of various polymers and copolymers, as well as metal-organic frameworks. In environmental science, further studies are needed to explore the potential use of this compound as an adsorbent for the removal of heavy metals from wastewater and as a pesticide.
合成方法
Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate is synthesized through the reaction between 4-aminophenol and phenoxyacetic acid, followed by the addition of methyl chloroacetate. The resulting product is then purified through recrystallization to obtain this compound.
属性
IUPAC Name |
methyl 2-[4-[(2-phenoxyacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-17(20)12-23-15-9-7-13(8-10-15)18-16(19)11-22-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQYCVUHUMRJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)

![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)

![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)

![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)